Regioisomeric Advantage: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Core Lipophilicity and Drug-Likeness
The 1,3,4-oxadiazole core of the target compound confers a substantial lipophilicity advantage over the alternative 1,2,4-oxadiazole regioisomer. A systematic matched-pair analysis of the AstraZeneca compound collection demonstrated that 1,3,4-oxadiazole isomers exhibit an order of magnitude lower log D values compared to their isomeric 1,2,4-oxadiazole partners [1]. This reduction in lipophilicity is associated with improved metabolic stability, reduced hERG inhibition liability, and enhanced aqueous solubility—all critical parameters for drug-likeness and developability [1].
| Evidence Dimension | Lipophilicity (log D) |
|---|---|
| Target Compound Data | 1,3,4-oxadiazole core: approximately 1 order of magnitude lower log D |
| Comparator Or Baseline | 1,2,4-oxadiazole core: approximately 1 order of magnitude higher log D |
| Quantified Difference | Approximately 10-fold difference in lipophilicity (1 log unit) |
| Conditions | Matched-pair analysis of AstraZeneca compound collection; systematic comparison of regioisomeric pairs |
Why This Matters
Lower lipophilicity translates to reduced off-target promiscuity, lower risk of hERG-related cardiotoxicity, and improved developability profile, making 1,3,4-oxadiazole-based compounds preferable for lead optimization programs.
- [1] Boström J, Hogner A, Llinàs A, Wellner E, Plowright AT. Oxadiazoles in medicinal chemistry. J Med Chem. 2012 Mar 8;55(5):1817-30. doi: 10.1021/jm2013248. PMID: 22185670. View Source
